molecular formula C12H16Cl2N2 B13753400 3-(2-Aminobutyl)-4-chloroindole hydrochloride CAS No. 1206-72-0

3-(2-Aminobutyl)-4-chloroindole hydrochloride

Cat. No.: B13753400
CAS No.: 1206-72-0
M. Wt: 259.17 g/mol
InChI Key: VYEWZCYSAWMIPC-UHFFFAOYSA-N
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Description

3-(2-Aminobutyl)-4-chloroindole hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an indole ring substituted with a 2-aminobutyl group and a chlorine atom, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminobutyl)-4-chloroindole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminobutyl)-4-chloroindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acids.

    Reduction: Formation of 3-(2-Aminobutyl)-4-chloroindoline.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

3-(2-Aminobutyl)-4-chloroindole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminobutyl)-4-chloroindole hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminobutyl)-4-chloroindole hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

1206-72-0

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

1-(4-chloro-1H-indol-3-yl)butan-2-ylazanium;chloride

InChI

InChI=1S/C12H15ClN2.ClH/c1-2-9(14)6-8-7-15-11-5-3-4-10(13)12(8)11;/h3-5,7,9,15H,2,6,14H2,1H3;1H

InChI Key

VYEWZCYSAWMIPC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CNC2=C1C(=CC=C2)Cl)[NH3+].[Cl-]

Origin of Product

United States

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